Enantiopure (3S,4S) vs Racemic trans Mixture: Stereochemical Purity as a Procurement Criterion
The target compound is supplied as the single (3S,4S) enantiomer with a reported enantiomeric excess (e.e.) typically ≥95%, whereas the same core scaffold is also commercially available as the racemic trans mixture (rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole) under the same CAS registry [1]. The racemate contains equal amounts of (3R,4R) and (3S,4S) enantiomers, introducing a second molecular entity that can exhibit different target affinity, pharmacokinetics, and off-target liabilities [2]. When single-enantiomer data are required for regulatory or SAR studies, procurement of the racemate and subsequent chiral separation adds cost and delays.
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | ≥95% e.e. (single (3S,4S) enantiomer) |
| Comparator Or Baseline | Racemic trans mixture (50:50 (3R,4R):(3S,4S)) |
| Quantified Difference | ≥45% absolute difference in enantiomeric purity; removal of one entire enantiomer |
| Conditions | Supplier specification (typical chiral HPLC purity release) |
Why This Matters
For end-users running target-engagement assays, the single enantiomer eliminates the confounding influence of the (3R,4R) enantiomer, reducing false-negative rates and enabling unambiguous SAR interpretation.
- [1] Labgle (Shiyangu). Product page: rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(methoxymethyl)-1H-1,2,4-triazole, trans. CAS 2138118-61-1. MDL MFCD31665015. Accessed May 2026. View Source
- [2] Redx Pharma Plc. Heterocyclylamino-substituted triazoles as modulators of Rho-associated protein kinase. European Patent EP3743420B1, granted 2021-12-15. Application filed 2019-01-25. Priority GB2018001226A. View Source
